molecular formula C21H19O11- B1265130 kaempferol 3-O-beta-D-galactoside(1-)

kaempferol 3-O-beta-D-galactoside(1-)

Cat. No. B1265130
M. Wt: 447.4 g/mol
InChI Key: JPUKWEQWGBDDQB-DTGCRPNFSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Kaempferol 3-O-beta-D-galactoside(1-) is an organic anion obtained by selective deprotonation of the 7-hydroxy group of kaempferol 3-O-beta-D-galactoside;  major species at pH 7.3. It is a conjugate base of a kaempferol 3-O-beta-D-galactoside.

Scientific Research Applications

Protective Effects on Liver and Anti-inflammatory Properties

A study by Zang et al. (2018) explored the protective effects of kaempferol galactoside components against liver injury induced by carbon tetrachloride in mice. The findings suggested that these components, including kaempferol 3-O-galactoside, could prevent increases in liver damage markers and reduce oxidative stress and inflammation, indicating potential benefits for liver health and oxidative stress-related diseases (Zang, Hashimoto, Yu, & Igarashi, 2018).

Antioxidant and Anticancer Effects

Kaempferol and its glycoside derivatives, including kaempferol 3-O-beta-D-galactoside, have been shown to modulate the activity of etoposide, a chemotherapy drug, in HL-60 cells (human promyelocytic leukemia cells). Kluska et al. (2021) demonstrated that kaempferol could increase the sensitivity of these cancer cells to etoposide, potentially enhancing the drug's anticancer efficacy. The study also highlighted kaempferol's role in reducing free radicals generated by etoposide, suggesting antioxidative properties (Kluska et al., 2021).

Osteoblastic Differentiation and Bone Health

Research by Guo et al. (2012) found that kaempferol could induce osteoblastic differentiation in cultured rat osteoblasts through estrogen receptor signaling. This flavonoid's ability to simulate osteogenic enzymes and genes suggests its potential in promoting bone health and possibly in the treatment of osteoporosis (Guo, Choi, Zheng, Chen, Dong, Wang, Vollmer, Lau, & Tsim, 2012).

Enzymatic Production and Bioactivity

A study by Han et al. (2017) on the enzymatic production of astragalin galactosides, closely related to kaempferol galactosides, demonstrated the potential for bioconversion of flavonoids into more soluble and bioactive forms. This research highlights the broader applications of kaempferol 3-O-beta-D-galactoside and similar compounds in enhancing solubility and bioactivity through enzymatic modification (Han et al., 2017).

properties

Product Name

kaempferol 3-O-beta-D-galactoside(1-)

Molecular Formula

C21H19O11-

Molecular Weight

447.4 g/mol

IUPAC Name

7-hydroxy-2-(4-hydroxyphenyl)-4-oxo-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-5-olate

InChI

InChI=1S/C21H20O11/c22-7-13-15(26)17(28)18(29)21(31-13)32-20-16(27)14-11(25)5-10(24)6-12(14)30-19(20)8-1-3-9(23)4-2-8/h1-6,13,15,17-18,21-26,28-29H,7H2/p-1/t13-,15+,17+,18-,21+/m1/s1

InChI Key

JPUKWEQWGBDDQB-DTGCRPNFSA-M

Isomeric SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)[O-])O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)[O-])OC4C(C(C(C(O4)CO)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
kaempferol 3-O-beta-D-galactoside(1-)
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kaempferol 3-O-beta-D-galactoside(1-)
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kaempferol 3-O-beta-D-galactoside(1-)
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kaempferol 3-O-beta-D-galactoside(1-)
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kaempferol 3-O-beta-D-galactoside(1-)
Reactant of Route 6
kaempferol 3-O-beta-D-galactoside(1-)

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